Unique Hybrid Structural Architecture: Direct Comparison of Sugar Moieties vs. Tylosin and Spiramycin
Chimeramycin A is a true hybrid molecule composed of the 16-membered macrolide aglycone tylonolide (derived from tylosin) glycosylated with forosamine, mycaminose, and mycarose—sugars that are native to the spiramycin biosynthetic pathway [1]. This combination is not present in either parent compound: tylosin contains mycinose and mycarose, while spiramycin I contains forosamine, mycaminose, and mycarose but possesses a different aglycone [2]. The molecular formula C48H82N2O14 (MW 911.18) further distinguishes Chimeramycin A from tylosin (C46H77NO17, MW 916.1) and spiramycin I (C43H74N2O14, MW 843.1) [3].
| Evidence Dimension | Structural composition (aglycone + sugars) |
|---|---|
| Target Compound Data | Tylonolide aglycone + forosamine, mycaminose, mycarose; C48H82N2O14; MW 911.18 |
| Comparator Or Baseline | Tylosin: Tylonolide + mycinose, mycarose; C46H77NO17; MW 916.1. Spiramycin I: Platenolide + forosamine, mycaminose, mycarose; C43H74N2O14; MW 843.1 |
| Quantified Difference | MW differs from tylosin by -4.9 Da; differs from spiramycin I by +68.1 Da. Formula differs in nitrogen content (2N vs. 1N for tylosin). |
| Conditions | Chemical structure elucidation by NMR spectroscopy and mass spectrometry |
Why This Matters
The unique sugar decoration pattern defines the compound's binding to the bacterial ribosome and determines its antimicrobial spectrum, making structural authentication critical for reproducible research.
- [1] Omura S, Sadakane N, Tanaka Y, Matsubara H. Chimeramycins: new macrolide antibiotics produced by hybrid biosynthesis. J Antibiot (Tokyo). 1983 Jul;36(7):927-30. DOI: 10.7164/antibiotics.36.927 View Source
- [2] National Library of Medicine. Tylosin MeSH Descriptor Data 2026. Unique ID: D015645. View Source
- [3] National Library of Medicine. Chimeramycin A MeSH Supplementary Concept Data 2026. Unique ID: C039124. View Source
